molecular formula C13H17N3O4 B12874853 Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate CAS No. 921222-11-9

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

Cat. No.: B12874853
CAS No.: 921222-11-9
M. Wt: 279.29 g/mol
InChI Key: JDFJWDNNPWPJLD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate ester functional group, an amino group, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The pyrrolidine ring is then attached via nucleophilic substitution. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and reduction reactions, followed by continuous flow processes for the nucleophilic substitution. The use of automated systems for purification ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-nitrobenzoate: Lacks the pyrrolidine ring, making it less sterically hindered.

    Ethyl 2-amino-6-(pyrrolidin-1-yl)benzoate: Lacks the nitro group, affecting its electronic properties.

    Ethyl 3-nitro-6-(pyrrolidin-1-yl)benzoate: Lacks the amino group, altering its hydrogen bonding capabilities.

Uniqueness

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

921222-11-9

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3

InChI Key

JDFJWDNNPWPJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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